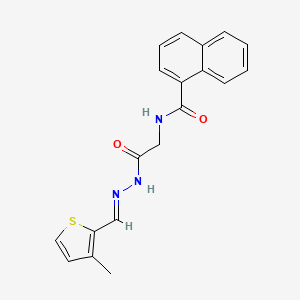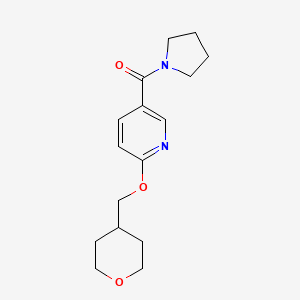
pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Pyrrolidine is a common scaffold in medicinal chemistry and is present in many biologically active compounds . The compound also contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring with one oxygen atom and five carbon atoms. This group is often found in natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and tetrahydro-2H-pyran-4-yl rings. The spatial orientation of the substituents on these rings could have a significant impact on the compound’s biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrrolidine and tetrahydro-2H-pyran-4-yl rings. The nitrogen atom in the pyrrolidine ring could act as a nucleophile in reactions, and the oxygen atom in the tetrahydro-2H-pyran-4-yl ring could act as a leaving group in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and tetrahydro-2H-pyran-4-yl rings. These rings could contribute to the compound’s solubility, stability, and lipophilicity .Aplicaciones Científicas De Investigación
Stereospecific Synthesis of Pyrrolidines
Pyrrolidines, including derivatives similar to the compound , have been stereospecifically synthesized using 1,3-dipolar cycloadditions. This method involves stabilized azomethine ylides and sugar enones derived from pentoses like D-xylose and L-arabinose. The cycloaddition reactions are highly diastereo- and regioselective, offering a controlled approach to synthesize pyrrolidines with defined stereochemistry. This process emphasizes the utility of pyrrolidines and their derivatives in the stereocontrolled synthesis of complex molecules (Oliveira Udry, Repetto, & Varela, 2014).
Structural Characterization
The structural characterization of pyrrolidin-1-yl derivatives, such as 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one, provides insights into their molecular geometry. Studies have shown these compounds exhibit specific geometric configurations, like the envelope geometry of the pyrrolidine ring, highlighting their potential in detailed molecular design and analysis in materials science and pharmaceutical research (Butcher, Bakare, & John, 2006).
Synthesis and Antimicrobial Activity
Derivatives of pyrrolidin-1-yl, like nicotinic acid hydrazide derivatives, have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. The exploration of these derivatives highlights the potential of pyrrolidin-1-yl compounds in the development of new antimicrobial agents, offering a pathway for novel drug discovery and development (Sidhaye et al., 2011).
Antimicrobial and Antioxidant Activities
The synthesis of tri-substituted pyrazoles containing pyrrolidin-1-yl moieties has been explored, with studies showing these compounds exhibit moderate antimicrobial and antioxidant activities. This research suggests the potential for pyrrolidin-1-yl derivatives in pharmacological applications, particularly in addressing microbial infections and oxidative stress-related conditions (Lynda, 2021).
Synthesis of Pyrrolylpyridines
Pyrrolylpyridines have been synthesized from alkynes and isothiocyanates, indicating the versatility of pyrrolidin-1-yl derivatives in creating molecules that combine pyrrole and pyridine rings. This synthesis approach underscores the potential of such derivatives in enhancing the properties of aza heterocycles, which are crucial in various biological and practical applications (Nedolya, Tarasova, Albanov, & Trofimov, 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[6-(oxan-4-ylmethoxy)pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(18-7-1-2-8-18)14-3-4-15(17-11-14)21-12-13-5-9-20-10-6-13/h3-4,11,13H,1-2,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZVPHRNPAIYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2444222.png)
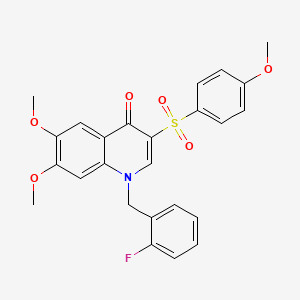
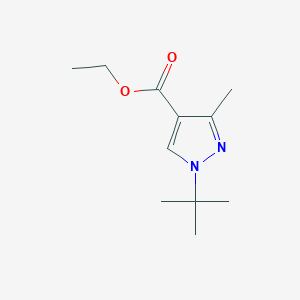
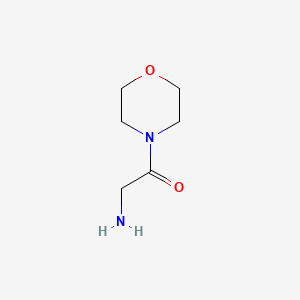
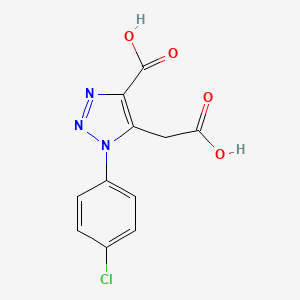
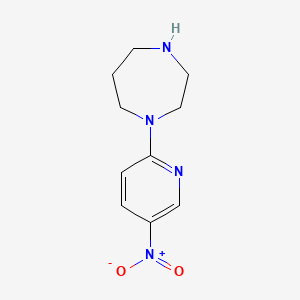
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2444231.png)

![4-[2-(1H-indol-1-yl)acetyl]-1-(1,3-thiazol-2-yl)piperazin-2-one](/img/structure/B2444234.png)
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-3-(4-propoxyphenyl)propan-1-one](/img/structure/B2444236.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2444242.png)

